molecular formula C24H13NO B14222583 2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-64-1

2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14222583
CAS No.: 823227-64-1
M. Wt: 331.4 g/mol
InChI Key: LWZWBSMKGLGTOV-UHFFFAOYSA-N
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Description

2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H13NO It is a derivative of benzonitrile, characterized by the presence of formyl and ethynyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.

Major Products Formed

    Oxidation: 2-({2-[(3-Carboxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile.

    Reduction: 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, while the ethynyl groups can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Uniqueness

2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the position of the formyl group on the phenyl ring, which can significantly influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.

Properties

CAS No.

823227-64-1

Molecular Formula

C24H13NO

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-[2-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H13NO/c25-17-24-11-4-3-10-23(24)15-14-22-9-2-1-8-21(22)13-12-19-6-5-7-20(16-19)18-26/h1-11,16,18H

InChI Key

LWZWBSMKGLGTOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC(=C2)C=O)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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